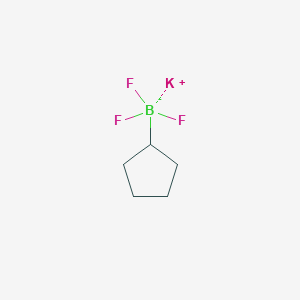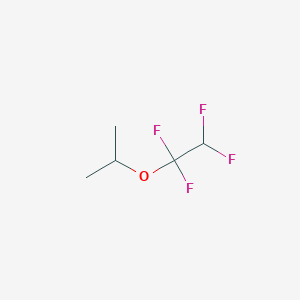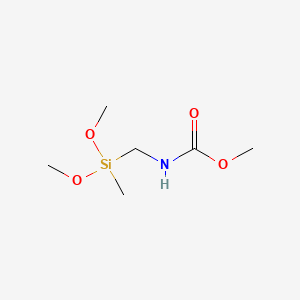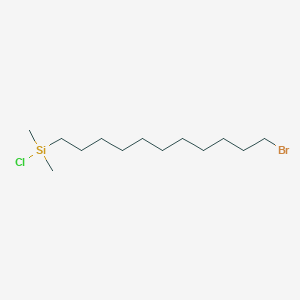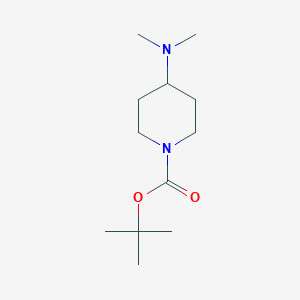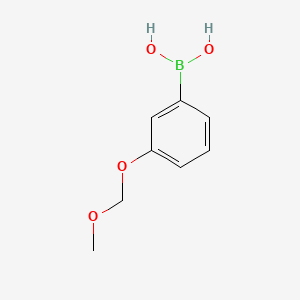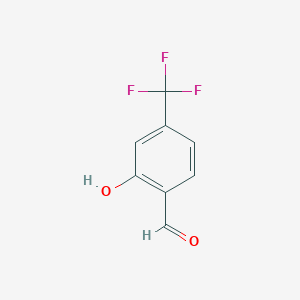
2-Hydroxy-4-(trifluoromethyl)benzaldehyde
概述
描述
2-Hydroxy-4-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H5F3O2 . It has a molecular weight of 190.12 . It is a solid substance at room temperature . It is also known by other names such as 2-Formyl-5-(trifluoromethyl)phenol, 4-Formyl-3-hydroxybenzotrifluoride, and 4-(Trifluoromethyl)salicylaldehyde .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde can be represented as 1S/C8H5F3O2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-4,13H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-Hydroxy-4-(trifluoromethyl)benzaldehyde is a solid substance at room temperature . It has a molecular weight of 190.12 . Its InChI Key is YHYNJGHMBMXAFB-UHFFFAOYSA-N .科学研究应用
Asymmetric Synthesis of Alcohols
2-Hydroxy-4-(trifluoromethyl)benzaldehyde is used as a reagent in kinetic studies of the asymmetric synthesis of alcohols . Asymmetric synthesis is a method used to produce chiral molecules, which are molecules that cannot be superimposed on their mirror images. This is particularly important in the field of pharmaceuticals, as the different enantiomers, or mirror images, of a molecule can have different biological effects.
Wittig Reaction
This compound is also used in studies of the Wittig reaction . The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones using a triphenyl phosphonium ylide. It’s a valuable method for the preparation of olefins.
Pharmaceutical Intermediates
2-Hydroxy-4-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of various pharmaceutical compounds . An intermediate is a substance produced during the middle steps of a reaction between reactants and the desired product. This is crucial in the pharmaceutical industry where complex organic molecules are often synthesized through multi-step processes.
Reactions at the Benzylic Position
The benzylic position of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde can undergo various reactions . For example, it can undergo free radical bromination, nucleophilic substitution, and oxidation. These reactions are useful in synthetic chemistry for the preparation of a wide range of compounds.
Synthesis of Aromatic Compounds
The aromatic ring in 2-Hydroxy-4-(trifluoromethyl)benzaldehyde can participate in various reactions to synthesize other aromatic compounds . Aromatic compounds are a class of compounds that contain a planar ring of atoms, which leads to unique chemical properties.
Halogenation Reactions
The trifluoromethyl group in 2-Hydroxy-4-(trifluoromethyl)benzaldehyde can undergo various halogenation reactions . Halogenation is the replacement of one or more hydrogen atoms in an organic compound by a halogen (fluorine, chlorine, bromine, or iodine). This is a common method used in organic synthesis to modify the properties of a compound.
安全和危害
属性
IUPAC Name |
2-hydroxy-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYNJGHMBMXAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626169 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(trifluoromethyl)benzaldehyde | |
CAS RN |
58914-34-4 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1592977.png)
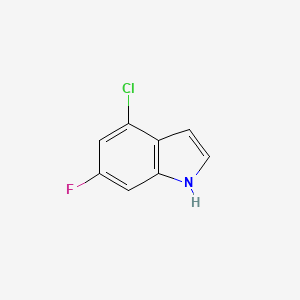
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1592982.png)


